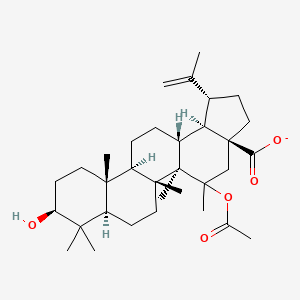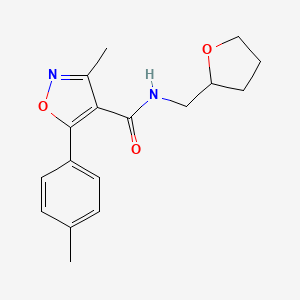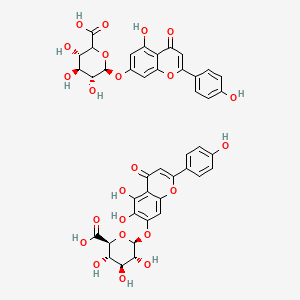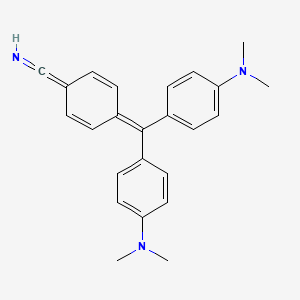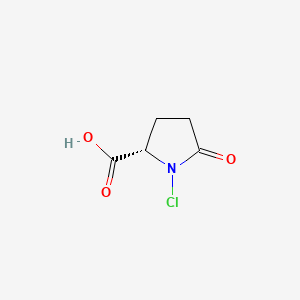
1-Chloro-5-oxo-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-5-oxo-L-proline is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound, with the molecular formula C5H6ClNO3, is characterized by the presence of a chlorine atom and a keto group on the proline ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-5-oxo-L-proline can be synthesized through various methods. One common approach involves the chlorination of 5-oxo-L-proline. This reaction typically requires the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
化学反応の分析
Types of Reactions: 1-Chloro-5-oxo-L-proline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) at room temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) at low temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Various substituted proline derivatives.
Reduction: 1-Chloro-5-hydroxy-L-proline.
Oxidation: this compound carboxylic acid.
科学的研究の応用
1-Chloro-5-oxo-L-proline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-chloro-5-oxo-L-proline involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and blocking their activity. This inhibition can occur through covalent modification of the enzyme or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . The specific pathways involved depend on the enzyme and the biological context in which the compound is used.
類似化合物との比較
1-Chloro-5-oxo-L-proline can be compared with other similar compounds, such as:
5-Oxo-L-proline: Lacks the chlorine atom, making it less reactive in substitution reactions.
1-Bromo-5-oxo-L-proline: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.
1-Chloro-5-hydroxy-L-proline: A reduced form of this compound with a hydroxyl group instead of a keto group.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the chlorine atom and the keto group, which allows for a wide range of chemical transformations and applications .
特性
CAS番号 |
59384-02-0 |
|---|---|
分子式 |
C5H6ClNO3 |
分子量 |
163.56 g/mol |
IUPAC名 |
(2S)-1-chloro-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H6ClNO3/c6-7-3(5(9)10)1-2-4(7)8/h3H,1-2H2,(H,9,10)/t3-/m0/s1 |
InChIキー |
VIXYGCPHYDRYKT-VKHMYHEASA-N |
異性体SMILES |
C1CC(=O)N([C@@H]1C(=O)O)Cl |
正規SMILES |
C1CC(=O)N(C1C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


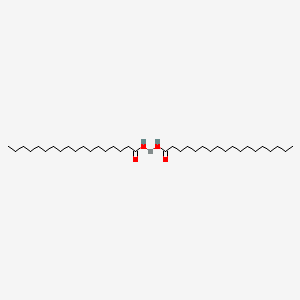
![acetic acid;(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13823779.png)
![6-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B13823783.png)

![2,3,4,6,11,11a-hexahydro-1H-pyrazino[2,1-b]quinazoline](/img/structure/B13823788.png)
![bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3,3-dimethoxycyclobutane-1,2-dicarboxylate](/img/structure/B13823791.png)

![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B13823811.png)
